1-(Furan-3-yl)-3-(methylamino)propan-2-one
Description
1-(Furan-3-yl)-3-(methylamino)propan-2-one is a ketone derivative featuring a furan-3-yl substituent and a methylamino group attached to a propan-2-one backbone.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(furan-3-yl)-3-(methylamino)propan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-9-5-8(10)4-7-2-3-11-6-7/h2-3,6,9H,4-5H2,1H3 |
InChI Key |
MXUZXKKPJNTADD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)CC1=COC=C1 |
Origin of Product |
United States |
Biological Activity
1-(Furan-3-yl)-3-(methylamino)propan-2-one is an organic compound notable for its furan ring and methylamino group, which contribute to its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising properties, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_9NO, with a molecular weight of approximately 153.18 g/mol. The structure includes:
- Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity.
- Methylamino Group : A functional group that may interact with biological targets, influencing pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has also shown promise in cancer research. Preliminary studies indicate its potential to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 10 |
| HeLa (cervical) | 15 |
| A549 (lung) | 12 |
The mechanism by which it inhibits cancer cell growth appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses and tumor progression.
- Modulation of Cellular Pathways : It can influence pathways related to apoptosis, potentially leading to increased cancer cell death.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a novel antimicrobial agent.
- Cancer Treatment Research : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment protocols.
Future Directions
Ongoing research aims to further elucidate the mechanisms of action and optimize the structure of this compound for enhanced efficacy and reduced toxicity. Potential areas of exploration include:
- Synthesis of Derivatives : Modifying the chemical structure to improve biological activity.
- In Vivo Studies : Testing the compound in animal models to assess therapeutic efficacy and safety profiles.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
